3-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a nitro group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Related compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Similar compounds have been shown to inhibit the fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can exhibit cytotoxic properties against tumor cells
Cellular Effects
Some pyrrolopyridine derivatives have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development .
Molecular Mechanism
Some pyrrolopyridine derivatives have been found to interact with tubulin by forming hydrogen bonds , but it is unclear if 3-nitro-1H-pyrrolo[2,3-c]pyridine shares this mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine can be achieved through various methods. One common approach involves the nitration of pyrrolo[2,3-c]pyridine. This can be done by reacting pyrrolo[2,3-c]pyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the nitro group with other functional groups.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Reduction: 3-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Depending on the nucleophile, various substituted pyrrolo[2,3-c]pyridines can be formed.
Scientific Research Applications
3-nitro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyridine-pyrrole fused compound with different substitution patterns.
1H-pyrrolo[3,2-c]pyridine: A similar compound with the pyrrole ring fused at a different position on the pyridine ring.
Uniqueness
3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-3-8-2-1-5(6)7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWUNQKJMZXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496996 | |
Record name | 3-Nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-77-9 | |
Record name | 3-Nitro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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